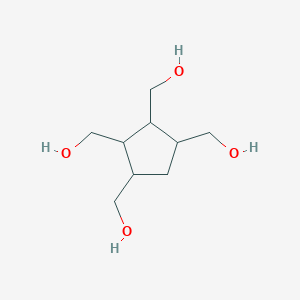
1,2,3,4-Cyclopentanetetramethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Cyclopentanetetramethanol (CPM) is a cyclic alcohol with the chemical formula C9H18O4. It is a colorless, viscous liquid with a sweet odor. CPM is a versatile compound that finds numerous applications in various fields, including organic synthesis, polymer chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Cyclopentanetetramethanol has been extensively studied for its potential applications in various fields of science. In organic synthesis, 1,2,3,4-Cyclopentanetetramethanol is used as a chiral building block for the synthesis of complex molecules. It can also be used as a reducing agent in the synthesis of aldehydes and ketones. In polymer chemistry, 1,2,3,4-Cyclopentanetetramethanol can be incorporated into polymer chains to improve their mechanical properties. In material science, 1,2,3,4-Cyclopentanetetramethanol can be used as a template for the synthesis of porous materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Cyclopentanetetramethanol is not fully understood. However, it is believed that 1,2,3,4-Cyclopentanetetramethanol acts as a reducing agent and a nucleophile, which can react with electrophilic species. 1,2,3,4-Cyclopentanetetramethanol can also form complexes with metal ions, which can catalyze various chemical reactions.
Biochemische Und Physiologische Effekte
1,2,3,4-Cyclopentanetetramethanol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 1,2,3,4-Cyclopentanetetramethanol has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In addition, 1,2,3,4-Cyclopentanetetramethanol has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Cyclopentanetetramethanol has several advantages for lab experiments. It is a stable and easily accessible compound, which can be synthesized in large quantities. 1,2,3,4-Cyclopentanetetramethanol is also a versatile compound that can be used in various fields of science. However, 1,2,3,4-Cyclopentanetetramethanol also has some limitations. It is a viscous liquid, which can make handling and purification difficult. 1,2,3,4-Cyclopentanetetramethanol is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the study of 1,2,3,4-Cyclopentanetetramethanol. One area of research is the development of new synthesis methods for 1,2,3,4-Cyclopentanetetramethanol, which can improve its yield and purity. Another area of research is the exploration of new applications of 1,2,3,4-Cyclopentanetetramethanol in various fields of science. For example, 1,2,3,4-Cyclopentanetetramethanol can be used as a template for the synthesis of novel materials with unique properties. Finally, the study of the mechanism of action of 1,2,3,4-Cyclopentanetetramethanol can provide insights into its potential applications in various biological systems.
Conclusion
In conclusion, 1,2,3,4-Cyclopentanetetramethanol is a versatile compound with numerous applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1,2,3,4-Cyclopentanetetramethanol can provide valuable insights into the development of new materials, the synthesis of complex molecules, and the treatment of various diseases.
Synthesemethoden
The synthesis of 1,2,3,4-Cyclopentanetetramethanol involves the reaction between cyclopentadiene and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction, forming a cyclic intermediate, which is then converted to 1,2,3,4-Cyclopentanetetramethanol through a series of hydrolysis and reduction reactions. The yield of 1,2,3,4-Cyclopentanetetramethanol can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Eigenschaften
CAS-Nummer |
19690-68-7 |
|---|---|
Produktname |
1,2,3,4-Cyclopentanetetramethanol |
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
[2,3,4-tris(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C9H18O4/c10-2-6-1-7(3-11)9(5-13)8(6)4-12/h6-13H,1-5H2 |
InChI-Schlüssel |
UBHWOTAUDZDMRM-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1CO)CO)CO)CO |
Kanonische SMILES |
C1C(C(C(C1CO)CO)CO)CO |
Synonyme |
1,2,3,4-Cyclopentanetetramethanol(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




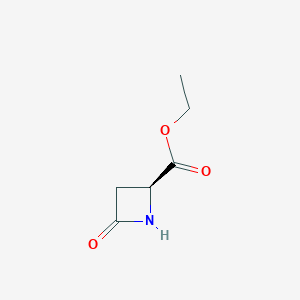
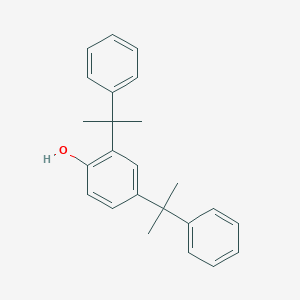
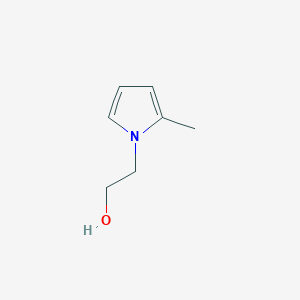




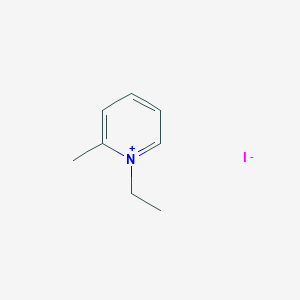
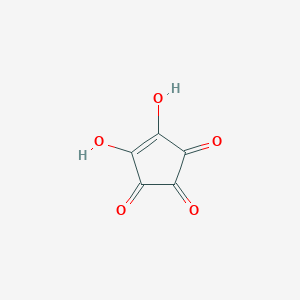
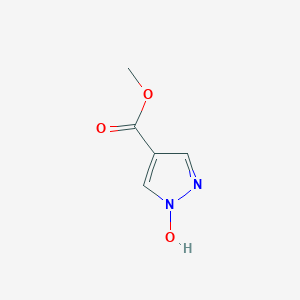
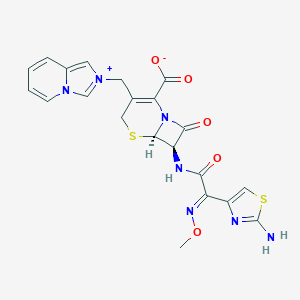
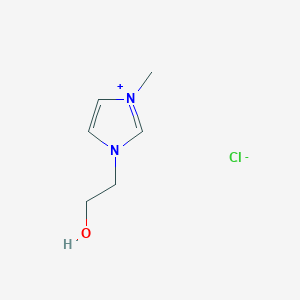
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)